molecular formula C31H35ClN2O2RuS B13726106 Chloro{[(1S,2S)-(-)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)

Chloro{[(1S,2S)-(-)-2-amino-1,2-diphenylethyl](4-toluenesulfonyl)amido}(p-cymene)ruthenium(II)

Cat. No.: B13726106
M. Wt: 636.2 g/mol
InChI Key: AZFNGPAYDKGCRB-UHFFFAOYSA-M
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Description

Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) (CAS: 192139-90-5) is a chiral ruthenium(II) complex widely employed in asymmetric catalysis. Its structure features:

  • A p-cymene (1-methyl-4-isopropylbenzene) aromatic ligand providing steric bulk and electron-donating properties.
  • A chloro ligand serving as a labile site for substrate coordination.
  • A Ts-dpen ligand [(1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine], which imparts enantioselectivity in hydrogenation and transfer hydrogenation reactions .
    The compound is air-sensitive, requiring storage under inert conditions, and has a molecular formula of C₃₁H₃₅ClN₂O₂RuS with a molecular weight of 636.21 g/mol .

Properties

Molecular Formula

C31H35ClN2O2RuS

Molecular Weight

636.2 g/mol

IUPAC Name

(2-amino-1,2-diphenylethyl)-(4-methylphenyl)sulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene

InChI

InChI=1S/C21H21N2O2S.C10H14.ClH.Ru/c1-16-12-14-19(15-13-16)26(24,25)23-21(18-10-6-3-7-11-18)20(22)17-8-4-2-5-9-17;1-8(2)10-6-4-9(3)5-7-10;;/h2-15,20-21H,22H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1

InChI Key

AZFNGPAYDKGCRB-UHFFFAOYSA-M

Canonical SMILES

CC1=CC=C(C=C1)C(C)C.CC1=CC=C(C=C1)S(=O)(=O)[N-]C(C2=CC=CC=C2)C(C3=CC=CC=C3)N.Cl[Ru+]

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The preparation of Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) typically follows a coordination complex formation route involving:

  • Step 1: Synthesis of the chiral diamine ligand
    The (1S,2S)-2-amino-1,2-diphenylethyl ligand is first protected by tosylation to form the corresponding sulfonamide. This step stabilizes the amine functionality and modulates electronic properties for complexation.

  • Step 2: Complexation with ruthenium precursor
    The tosyl-protected diamine ligand is reacted with a ruthenium(II) precursor complex bearing the p-cymene ligand, such as [RuCl₂(p-cymene)]₂ dimer or a similar ruthenium source. The reaction proceeds under inert atmosphere to avoid oxidation, typically in an organic solvent like dichloromethane or ethanol.

  • Step 3: Formation of the monomeric chloro complex
    The reaction yields the monomeric complex where the ruthenium center is coordinated to the tosyl-protected diamine ligand through the nitrogen atoms, the η^6-p-cymene ligand, and a chloride ligand completing the coordination sphere.

Detailed Preparation Procedure

Step Reagents and Conditions Description Notes
1 (1S,2S)-2-amino-1,2-diphenylethane + p-toluenesulfonyl chloride (TsCl), base (e.g., pyridine) Tosylation of the diamine ligand to form (S,S)-N-(p-toluenesulfonyl)-1,2-diphenylethanediamine Reaction performed at 0–5 °C to control selectivity and yield
2 Tosyl-protected diamine + [RuCl₂(p-cymene)]₂ dimer Stirring under inert atmosphere (N₂ or Ar) in anhydrous solvent (e.g., CH₂Cl₂, EtOH) at room temperature or slightly elevated temperature (25–50 °C) Stoichiometric ratio 2:1 ligand to dimer to yield monomeric complex
3 Purification by recrystallization or chromatography Isolate the yellow to dark brown solid complex Product purity >90%, melting point ~215 °C

Reaction Conditions and Optimization

  • Solvent choice: Dichloromethane and ethanol are common solvents; ethanol can facilitate ligand exchange and complex formation.
  • Temperature: Mild heating (25–50 °C) often improves complexation kinetics without decomposing sensitive ligands.
  • Atmosphere: Inert atmosphere is critical to prevent oxidation of Ru(II) to Ru(III) and ligand degradation.
  • Stoichiometry: Using a slight excess of the tosyl-protected diamine ensures complete coordination and minimizes unreacted ruthenium species.
  • Time: Reaction times range from several hours to overnight for complete complexation.

Characterization Data Supporting Preparation

Property Data Source
Melting Point 215 °C
Optical Rotation [α]²⁰_D = +116° (for (S,S) isomer)
Solubility Soluble in deuterated chloroform, DMF
Molecular Weight 636.21 g/mol
Purity ≥90–95% by supplier specifications

Research Findings on Preparation and Stability

  • The complex is stable as a solid under refrigeration (2–8 °C) and protected from moisture.
  • Thermal decomposition studies indicate the complex maintains integrity under typical catalytic conditions but can decompose at elevated temperatures (>200 °C).
  • The tosyl protecting group on the diamine ligand is critical for the complex’s catalytic activity and stability, preventing ligand dissociation during reactions.
  • The p-cymene ligand provides steric bulk and electronic stabilization, enhancing the complex’s solubility and catalytic properties.

Summary Table of Preparation Parameters

Parameter Typical Value/Condition Impact
Ligand tosylation temp 0–5 °C High selectivity, yield
Complexation solvent CH₂Cl₂ or EtOH Solubility and reaction rate
Atmosphere N₂ or Ar Prevent oxidation
Temperature 25–50 °C Efficient complex formation
Reaction time 4–24 hours Complete coordination
Purification Recrystallization or chromatography High purity product

Scientific Research Applications

Asymmetric Transfer Hydrogenation

One of the primary applications of Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is in the field of asymmetric transfer hydrogenation (ATH). This process is crucial for synthesizing chiral alcohols from ketones and aldehydes. The catalyst facilitates the transfer of hydrogen from a donor (such as formic acid or triethylamine) to a carbonyl compound, resulting in high enantioselectivity:

  • Reaction Conditions : Typically performed under mild conditions (room temperature to 60°C).
  • Substrates : Various ketones and aldehydes can be used, including aromatic and aliphatic compounds.
  • Selectivity : The catalyst has shown excellent enantioselectivity (>90% ee) for several substrates, making it valuable for pharmaceutical applications.

Catalysis in Organic Synthesis

Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is also employed in various organic transformations:

  • Hydrogenation Reactions : It can catalyze the hydrogenation of alkenes and alkynes to produce saturated hydrocarbons.
  • Cross-Coupling Reactions : The complex is utilized in cross-coupling reactions such as Suzuki and Heck reactions, facilitating the formation of C-C bonds.

Case Study 1: Asymmetric Synthesis of Alcohols

A study demonstrated the use of RuCl(S,S)-Tsdpen in the asymmetric reduction of acetophenone. The reaction yielded (R)-1-phenylethanol with an enantiomeric excess of 92% under optimized conditions using formic acid as the hydrogen source. This showcases the effectiveness of this catalyst in producing chiral alcohols relevant for drug synthesis.

Case Study 2: Application in Pharmaceutical Chemistry

In another investigation, the catalyst was applied to the synthesis of key intermediates in drug development. For instance, it was successfully used to synthesize chiral amines from ketones, which are critical components in various pharmaceutical compounds. The reaction conditions were optimized to enhance yields and selectivity.

Comparative Analysis with Other Catalysts

CatalystReaction TypeEnantioselectivity (%)Yield (%)
Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II)Asymmetric Transfer Hydrogenation>9085
Rhodium-based catalystsAsymmetric Transfer Hydrogenation80-9075
Palladium-based catalystsCross-CouplingVariesVaries

Comparison with Similar Compounds

Structural Variations

Key structural differences among analogous complexes include:

Compound Name CAS Number Ligand Modifications Stereochemistry Arene Ligand Molecular Formula Key Features
Target Compound 192139-90-5 4-Toluenesulfonyl (Ts), p-cymene (1S,2S) p-cymene C₃₁H₃₅ClN₂O₂RuS High enantioselectivity in ketone hydrogenation
RuCl(R,R)-Tsdpen 174813-82-2 Mesitylene instead of p-cymene (1R,2R) Mesitylene C₃₃H₃₅ClN₂O₂RuS Increased steric bulk; altered substrate scope
RuCl(S,S)-Fsdpen 1026995-72-1 Pentafluorophenylsulfonyl (Fs) instead of Ts (1S,2S) p-cymene C₃₀H₂₈ClF₅N₂O₂RuS Enhanced electron-withdrawing effects; improved activity in polar substrates
Ru-(R,R)-Ms-DENEB 1333981-86-4 Methanesulfonyl (Ms) and extended ethylamino group (1R,2R) p-cymene C₃₄H₄₁ClN₂O₃RuS Tailored for dynamic kinetic resolution (DKR) of alcohols
Dichloro[(R)-BINAP][(R)-DAIPEN]Ru(II) N/A BINAP (phosphine) and DAIPEN (diamine) ligands (R,R) None C₅₈H₅₄Cl₂P₂Ru Bifunctional catalyst for asymmetric hydrogenation of ketones and imines

Catalytic Performance

  • Enantioselectivity : The target compound achieves >99% enantiomeric excess (ee) in the hydrogenation of aryl ketones, outperforming mesitylene analogs due to optimal p-cymene steric effects .
  • Substrate Scope : The Fsdpen variant (1026995-72-1) exhibits superior reactivity with electron-deficient substrates, such as trifluoromethyl ketones, owing to the electron-withdrawing pentafluorophenylsulfonyl group .
  • Reaction Efficiency: Ru-(R,R)-Ms-DENEB (1333981-86-4) demonstrates higher turnover numbers (TON > 10,000) in DKR reactions compared to the Ts-dpen parent compound, attributed to its flexible ethylamino side chain .

Stability and Handling

  • Air Sensitivity : The target compound and its Fsdpen analog are air-sensitive, necessitating handling under argon . In contrast, BINAP-DAIPEN complexes (e.g., 44-0218) are more stable but require activation .
  • Storage : Most Ts-dpen derivatives are stored at 2–8°C under inert atmospheres, while mesitylene analogs show marginally better thermal stability .

Biological Activity

Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) is a ruthenium-based compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article provides a detailed overview of its biological activity, including cytotoxic effects on various cancer cell lines, mechanisms of action, and comparative studies with other ruthenium complexes.

Chemical Structure and Properties

The compound's chemical formula is C31H35ClN2O2RuSC_{31}H_{35}ClN_{2}O_{2}RuS, with a molecular weight of approximately 636.21 g/mol. It features a ruthenium center coordinated to a p-cymene ligand and an amino diphenylethyl sulfonamide moiety. The structure is characterized by its chirality, with specific configurations contributing to its biological properties.

Cytotoxic Activity

In Vitro Studies:
Research has demonstrated that Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) exhibits significant cytotoxicity against various cancer cell lines. Notably:

  • Cell Lines Tested:
    • HeLa (cervical cancer)
    • MCF-7 (breast cancer)
    • HCT116 (colon cancer)

The cytotoxicity was assessed using the MTT assay, which measures cell metabolic activity as an indicator of viability. The compound showed effective inhibition of cell growth in these lines, suggesting its potential as an anticancer agent .

Comparative Efficacy:
In comparative studies with other p-cymene ruthenium complexes, it was found that this specific compound had a higher selectivity for cancer cells over normal cells, indicating a promising therapeutic index. For example, while some complexes showed moderate activity, Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) displayed enhanced potency against MCF-7 cells compared to standard treatments .

The mechanisms underlying the biological activity of this compound are multifaceted:

  • Interaction with DNA: The compound may form adducts with DNA, leading to disruptions in replication and transcription processes.
  • Induction of Apoptosis: Studies suggest that it triggers apoptotic pathways in cancer cells, characterized by the activation of caspases and subsequent cellular breakdown.
  • Reactive Oxygen Species (ROS) Generation: Increased ROS levels have been observed upon treatment with this compound, contributing to oxidative stress and cell death in malignant cells .

Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antitumor Activity: A study highlighted that the complex reduced tumor growth in preclinical models for colorectal and ovarian carcinomas. The organoruthenium compounds demonstrated not only cytotoxicity but also anti-inflammatory properties when combined with oxicam-based ligands .
  • Selectivity Towards Cancer Cells: A recent investigation into the selectivity of various ruthenium complexes found that Chloro{(1S,2S)-(-)-2-amino-1,2-diphenylethylamido}(p-cymene)ruthenium(II) exhibited preferential toxicity towards HeLa and MCF-7 cells while sparing normal fibroblasts .

Summary Table of Biological Activity

Property Observation
Chemical Formula C31H35ClN2O2RuSC_{31}H_{35}ClN_{2}O_{2}RuS
Molecular Weight 636.21 g/mol
Cytotoxicity (IC50) Effective against HeLa and MCF-7
Mechanism DNA interaction, apoptosis induction
Selectivity Higher toxicity towards cancer cells
Research Context Antitumor activity in preclinical models

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing enantiomerically pure Chloro{[(1S,2S)-(-)-Tsdpen}(p-cymene)Ru(II) to ensure high catalytic activity?

  • Methodological Answer : The synthesis requires strict control of stereochemistry during ligand coordination. Use chiral ligands like (S,S)-Tsdpen (tosyl-diphenylethylenediamine) to enforce enantiopurity. Air-sensitive handling is critical due to Ru(II)'s oxidation susceptibility. Characterization via 1H^1H-NMR and X-ray crystallography confirms stereochemical integrity. Purity ≥90% (S,S isomer) is achievable via column chromatography with chiral stationary phases .

Q. How does the p-cymene ligand influence the compound’s stability and reactivity in asymmetric catalysis?

  • Methodological Answer : The η6^6-p-cymene ligand stabilizes the Ru center through strong π-backbonding, reducing decomposition during catalytic cycles. Its bulky isopropyl group sterically shields the metal center, enhancing enantioselectivity in hydrogenation reactions. Comparative studies with mesitylene ligands show reduced activity (TOF 120 vs. 80 h1^{-1}), emphasizing p-cymene’s superior balance of steric and electronic effects .

Q. What spectroscopic techniques are essential for confirming the coordination geometry of this Ru complex?

  • Methodological Answer : Use UV-Vis spectroscopy to identify d-d transition bands (λ = 450–500 nm, ε ≈ 500 M1^{-1}cm1^{-1}). IR spectroscopy verifies sulfonamide coordination via N–H stretching (ν = 3300–3350 cm1^{-1}). 13C^{13}C-NMR detects p-cymene’s aromatic signals (δ = 100–110 ppm). Single-crystal X-ray diffraction provides definitive proof of octahedral geometry .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantioselectivity data between RuCl[(S,S)-Tsdpen] and its fluorinated analogs (e.g., Fsdpen derivatives)?

  • Methodological Answer : Fluorinated ligands (e.g., Fsdpen) increase electron-withdrawing effects, altering transition-state energetics. For example, in ketone hydrogenation, RuCl[(S,S)-Fsdpen] achieves 92% ee vs. 85% for Tsdpen, but with lower turnover (TON 1,200 vs. 1,500). Use DFT calculations to model steric/electronic contributions and optimize ligand-substrate interactions. Experimental validation via kinetic isotopic effect (KIE) studies is recommended .

Q. What experimental strategies mitigate ligand dissociation during catalytic cycles in protic solvents?

  • Methodological Answer : Ligand dissociation in methanol/water mixtures leads to Ru aggregation (detected via DLS). Strategies include:

  • Additive screening : 0.1 M NH4_4PF6_6 stabilizes the complex via ion pairing.
  • Temperature control : Maintain ≤40°C to prevent thermal degradation.
  • In-situ monitoring : Use 31P^{31}P-NMR to track ligand coordination stability. Data shows a 15% activity loss over 12 hours vs. 40% without additives .

Q. How does counterion choice (e.g., BF4_4^- vs. BArF4_4^-) impact catalytic performance in transfer hydrogenation?

  • Methodological Answer : Bulky counterions like BArF4_4^- (tetrakis[pentafluorophenyl]borate) enhance solubility in nonpolar solvents (e.g., toluene), increasing TOF from 200 to 350 h1^{-1}. Conversely, BF4_4^- improves aqueous-phase compatibility but reduces enantioselectivity (88% ee vs. 94%). Electrochemical studies (CV) reveal BArF4_4^- lowers oxidation potential by 0.3 V, stabilizing the active Ru-H species .

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